molecular formula C10H20O2 B1641166 (S)-(S)-2-Methylbutyl 2-methylbutanoate

(S)-(S)-2-Methylbutyl 2-methylbutanoate

Cat. No.: B1641166
M. Wt: 172.26 g/mol
InChI Key: PVYFCGRBIREQLL-IUCAKERBSA-N
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Description

(S)-(S)-2-Methylbutyl 2-methylbutanoate (CAS: 2445-78-5; synonyms: 2-methylbutyl 2-methylbutyrate) is a branched-chain fatty acid ester characterized by two stereogenic centers, both in the (S)-configuration. It belongs to the class of volatile organic compounds (VOCs) and is notable for its role in fruit aroma profiles, particularly in melons, apples, and bananas . Structurally, it consists of a 2-methylbutanol moiety esterified with 2-methylbutanoic acid.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[(2S)-2-methylbutyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

PVYFCGRBIREQLL-IUCAKERBSA-N

SMILES

CCC(C)COC(=O)C(C)CC

Isomeric SMILES

CC[C@H](C)COC(=O)[C@@H](C)CC

Canonical SMILES

CCC(C)COC(=O)C(C)CC

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

(S)-(S)-2-Methylbutyl 2-methylbutanoate is involved in lipid metabolism and has been studied for its role in fatty acid metabolism. It is significant in understanding lipid peroxidation processes and cellular signaling pathways. Research indicates that it can influence metabolic pathways, which may have implications for obesity and metabolic disorders .

Flavoring Agent

This compound is noted for its pleasant fruity aroma, making it a candidate for use as a flavoring agent in food products. Its esters are often employed to impart specific flavors, enhancing the sensory experience of various consumables. The flavor profile includes notes reminiscent of fruits like apples and pears, which can be beneficial in the food industry for creating natural flavor replicas .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of other chemical compounds. Its structure allows for various transformations that can lead to the development of pharmaceuticals and agrochemicals. The ability to modify its chemical structure makes it valuable in designing new compounds with desired biological activities .

Case Study 1: Metabolism Research

A study investigated the impact of this compound on lipid metabolism in mammalian cells. The findings suggested that this ester could modulate lipid peroxidation rates, potentially influencing cell signaling mechanisms related to inflammation and metabolic stress .

Case Study 2: Flavor Profile Development

In a project aimed at developing natural flavorings for beverages, this compound was used to create a fruity flavor profile. Sensory analysis confirmed that its addition significantly improved the overall acceptance of the product among consumers .

Case Study 3: Synthesis Pathway Optimization

A synthetic pathway utilizing this compound as a starting material was optimized for producing bioactive compounds. The research demonstrated that modifications to this ester could yield derivatives with enhanced pharmacological properties, highlighting its utility in drug development .

Comparison with Similar Compounds

Structural Analogs and Isomers

Table 1: Key Structural Analogs of (S)-(S)-2-Methylbutyl 2-Methylbutanoate
Compound Name CAS Number Structure Aroma Profile Source/Application
2-Methylbutyl isovalerate 2445-77-4 2-methylbutyl 3-methylbutanoate Herbaceous, fruity Flavoring agents, cosmetics
Butyl 2-methylbutanoate 15706-73-1 Butyl ester of 2-methylbutanoic acid Sweet, apple-like Fuji apples, cold storage
Hexyl 2-methylbutanoate 10032-15-2 Hexyl ester of 2-methylbutanoic acid Green, fruity Apples, bananas
Ethyl 2-methylbutanoate 7452-79-1 Ethyl ester of 2-methylbutanoic acid Pineapple, tropical fruit Melons, tomatoes

Key Differences :

  • Branching Position: 2-Methylbutyl isovalerate (3-methylbutanoate) differs in the position of the methyl group on the acyl chain, resulting in a distinct herbaceous aroma compared to the sweeter profile of this compound .
  • Chain Length: Butyl and hexyl analogs exhibit longer alcohol chains, altering volatility and aroma intensity. Butyl 2-methylbutanoate is less volatile and contributes to apple sweetness, while hexyl derivatives impart green notes .

Chromatographic and Spectroscopic Properties

Table 2: GC-MS Retention Times and Mass Fragments
Compound Name Retention Time (min) Major Mass Fragments (m/z) Reference
This compound 25.84 70.10, 85.00, 103.10
Butyl 2-methylbutanoate 23.99 103.1, 85.10, 130.00
2-Methylbutyl isovalerate N/A 88.1, 101.1, 115.1

Insights :

  • The longer retention time of this compound (25.84 min vs. 23.99 min for butyl analog) reflects its higher molecular weight and branching complexity .
  • Mass fragments at m/z 70.10 and 103.10 are diagnostic for the 2-methylbutyl and 2-methylbutanoate moieties, respectively .

Stability and Functional Roles

  • Stability in Storage: In Fuji apples, 2-methylbutyl esters (including the target compound) remain stable during 1 month of cold storage, unlike off-flavor compounds like butyl butanoate .
  • Aroma Thresholds: this compound has a lower odor threshold compared to ethyl analogs, making it a more potent contributor to fruit aroma despite lower concentrations .

Preparation Methods

Asymmetric Hydrogenation of Tiglic Acid

The (S)-enantiomer of 2-methylbutanoic acid is accessible via asymmetric hydrogenation of tiglic acid ((E)-2-methyl-2-butenoic acid) using ruthenium catalysts coordinated to chiral ligands. For example:

  • Catalyst System : Ru(BINAP) (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) achieves enantiomeric excess (ee) >98% under 50–100 bar H₂ pressure in methanol.
  • Reaction Conditions : 25–50°C, 12–24 hours, yielding (S)-2-methylbutanoic acid with >95% conversion.

Enzymatic Resolution of Racemic Acid

Lipase-mediated kinetic resolution offers an alternative route:

  • Substrate : Racemic 2-methylbutanoic acid or its esters.
  • Enzymes : Candida rugosa lipase (CRL) or Rhizopus chinensis lipase (RCL) selectively hydrolyzes the (R)-enantiomer, leaving (S)-2-methylbutanoic acid.
  • Conditions : pH 7.0–7.5 buffer, 40–45°C, 12–84 hours, yielding (S)-acid with 85–95% ee.

Enantioselective Synthesis of (S)-2-Methylbutanol

Catalytic Asymmetric Reduction of 2-Methylbutyraldehyde

Chiral transition metal catalysts enable reduction of 2-methylbutyraldehyde to (S)-2-methylbutanol:

  • Catalyst : (S)-BINAP-RuCl₂ achieves >90% ee under 10–50 bar H₂ in iPrOH.
  • Yield : 80–90% after distillation.

Biocatalytic Reduction via Alcohol Dehydrogenases (ADHs)

ADHs from Saccharomyces cerevisiae or Lactobacillus spp. reduce 2-methylbutyraldehyde to (S)-2-methylbutanol with NADPH cofactor recycling.

  • Conditions : pH 6.5–7.5, 30–37°C, 24–48 hours, >90% ee.

Stereoretentive Esterification Strategies

Steglich Esterification

Coupling (S)-2-methylbutanoic acid and (S)-2-methylbutanol via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

  • Conditions : Dichloromethane, 0–25°C, 12–24 hours.
  • Yield : 70–85% with negligible racemization.

Enzymatic Esterification

Lipases such as Candida antarctica Lipase B (CAL-B) catalyze ester formation in non-aqueous media:

  • Conditions : Hexane, 40°C, 48 hours, molecular sieves to absorb water.
  • Yield : 60–75% with >95% stereochemical fidelity.

Integrated Asymmetric Routes

Chiral Auxiliary-Mediated Synthesis

Menthyl glyoxylates serve as chiral templates for simultaneous control of both stereocenters:

  • Transesterification of ethyl glyoxylate with (–)-menthol using Ti(OEt)₄.
  • Diethylzinc addition to menthyl glyoxylate, yielding (S)-configured intermediates.
  • Hydrolysis and esterification to target compound.
  • Overall Yield : 50–60% with >98% ee.

Dynamic Kinetic Resolution (DKR)

Combining racemization and enzymatic esterification:

  • Catalyst : Shvo’s catalyst (ruthenium) for acid racemization + CAL-B for esterification.
  • Conditions : Toluene, 80°C, 24 hours, yielding >90% (S,S)-ester.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereoselectivity
Asymmetric Hydrogenation High ee, scalable Requires high-pressure H₂ 80–95% >98% ee
Enzymatic Resolution Mild conditions, low cost Slow reaction times 60–85% 85–95% ee
Steglich Esterification Rapid, no racemization Solvent-intensive 70–85% >99% ee
CAL-B Esterification Green chemistry, high selectivity Limited solvent compatibility 60–75% >95% ee
Chiral Auxiliary Simultaneous stereocontrol Multi-step, costly auxiliaries 50–60% >98% ee

Industrial and Regulatory Considerations

  • Scalability : Asymmetric hydrogenation and enzymatic methods are preferred for large-scale production due to reproducibility.
  • Regulatory Status : (S)-(S)-2-Methylbutyl 2-methylbutanoate is GRAS (Generally Recognized as Safe) for flavoring applications (FDA 21 CFR 172.515).

Q & A

Q. What are the common synthetic routes for preparing enantiomerically pure (S)-(S)-2-methylbutyl 2-methylbutanoate, and how is stereochemical integrity maintained?

The synthesis typically involves esterification of (S)-2-methylbutanol with (S)-2-methylbutanoic acid under controlled conditions. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate .
  • Stereochemical control : Chiral starting materials (e.g., (S)-2-methylbutanol, ≥98% enantiomeric excess (ee)) and inert reaction environments (e.g., nitrogen atmosphere) prevent racemization .
  • Purification : Silica gel chromatography or preparative HPLC to isolate the target ester. Enantiomeric purity is confirmed via chiral GC (e.g., using a β-cyclodextrin column) or polarimetry ([α]₂₀ᴅ = +19° for (S)-2-methylbutanoic acid derivatives) .

Q. What analytical techniques are critical for verifying the structural and stereochemical identity of this compound?

  • Gas Chromatography (GC) : Polar columns (e.g., DB-WAX) with temperature ramps (40°C to 220°C at 10°C/min) resolve enantiomers. Kovats retention indices (RI) are cross-referenced with databases .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.1 ppm for –CH₂O–; δ ~170 ppm for carbonyl carbon).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C₁₀H₂₀O₂; MW = 172.27 g/mol) .

Advanced Research Questions

Q. How can enzymatic methods be optimized for stereoselective synthesis of this compound?

The enzyme monacolin J acid methylbutanoate transferase (EC 2.3.1.238) catalyzes the transfer of (S)-2-methylbutanoate from a polyketide synthase to monacolin J acid in lovastatin biosynthesis . Adapting this system requires:

  • Substrate engineering : Use of (S)-2-methylbutanoyl-CoA as the acyl donor.
  • Enzyme immobilization : Enhances reusability; silica or chitosan matrices are common.
  • Kinetic studies : Determine KmK_m (substrate affinity) and kcatk_{cat} (turnover number) under varying pH (5.0–8.0) and temperature (25–45°C) .

Q. What metabolic pathways in plants or fungi produce 2-methylbutanoate derivatives, and how can isotopic labeling resolve precursor-product relationships?

In melons, L-isoleucine is a precursor for 2-methylbutyl esters (e.g., ethyl 2-methylbutanoate). Key steps include:

  • Deamination/decarboxylation : Conversion of L-isoleucine to 2-methylbutanal via branched-chain aminotransferases (BCATs).
  • Esterification : Alcohol acyltransferases (AATs) link 2-methylbutanol to acyl-CoA intermediates.
  • Isotopic tracing : Feeding experiments with ¹³C-labeled L-isoleucine followed by GC-MS analysis track incorporation into esters .

Q. How can conflicting data on enantioselectivity in esterification reactions be resolved?

Discrepancies in ee values (e.g., 95% vs. 98%) may arise from:

  • Reaction conditions : Trace moisture or acidic/basic impurities accelerate racemization.
  • Analytical limitations : Validate chiral GC results with polarimetry or circular dichroism (CD).
  • Statistical analysis : Use triplicate runs and error bars (±0.5% ee) to assess reproducibility .

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